The compound can be classified as:
The synthesis of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide typically involves several steps:
Technical Parameters:
The molecular structure of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide can be described as follows:
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide can participate in various chemical reactions:
The mechanism of action for 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is not fully elucidated but is hypothesized to involve:
Experimental studies are necessary to confirm these mechanisms and understand their implications in biological systems.
The physical and chemical properties of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide include:
The stability of this compound can be influenced by factors such as pH and temperature. It is essential to store it under controlled conditions to prevent degradation.
The potential applications of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide include:
Further studies are warranted to explore its efficacy in clinical settings and its mechanism at the molecular level.
The core structure of the compound is the 1,2-benzothiazole 1,1-dioxide system (also termed benzo[d]isothiazol-3-one 1,1-dioxide). This moiety is characterized by a fused benzene ring with a sulfonated thiazole ring, where the sulfur atom exists in a fully oxidized (sulfone) state at positions 1 and 2 relative to the nitrogen [7] [10]. This sulfonation significantly alters the electronic properties of the heterocycle compared to the parent benzothiazole, enhancing electrophilicity and hydrogen-bonding potential. Benzisothiazolone derivatives are established environmental contaminants and industrial biocides due to their potent antimicrobial effects [7] [10], but recent research highlights their therapeutic potential in drug discovery, particularly as ion channel modulators and enzyme inhibitors [1] [9].
Table 1: Structural Components of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Region | Structural Feature | Chemical Significance |
---|---|---|
Core | 1,2-Benzothiazole 1,1-dioxide | Provides planar aromatic scaffold; Sulfone group enhances polarity and electrophilicity. |
Linker | Hydrazinyl (-NH-N=) | Introduces conformational flexibility and hydrogen-bonding capacity (donor/acceptor). |
Spacer | Propanamide (-C(O)NH-CH₂-CH₂-) | Bridges linker and terminal group; Modulates overall molecule length and hydrophobicity. |
Terminal Group | N,N-Diethylamide (-N(C₂H₅)₂) | Enhances lipophilicity and influences steric bulk; Impacts cell permeability and target binding. |
The target compound belongs to a subclass of benzothiazole derivatives characterized by a hydrazine bridge connecting the benzisothiazol-3-one core to a lipophilic side chain. This structural motif differentiates it from other benzothiazole bioactive agents:
Table 2: Structural Comparison of Key Bioactive Benzothiazole 1,1-Dioxide Derivatives
Compound | Core Structure | Linker/Attachment | Key Biological Activity | Ref |
---|---|---|---|---|
3-[1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide (Target) | Benzo[d]isothiazol-3-one 1,1-dioxide | Hydrazinylpropanamide (N,N-diethyl) | Research compound (Structure suggests ion channel/enzyme modulation potential) | [5] |
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs (e.g., 8b) | Benzo[d]isothiazol-3-one 1,1-dioxide | Tertiary amino (N-phenyl) propylbenzamide | Potent Kv1.3 inhibition (Similar to PAP-1) | [1] [9] |
Benzisothiazolinone (BIT) | Benzo[d]isothiazol-3-one | None (Simple core) | Broad-spectrum biocide / preservative | [7] [10] |
3-({[N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-N-methylglycyl]amino}methyl)-N-(4-methylbenzyl)benzamide | Benzo[d]isothiazol-3-one 1,1-dioxide | Peptidic (N-methylglycyl) + benzylbenzamide | Targeted protein interaction (Research compound) | [3] |
The incorporation of the -NH-N= (hydrazinyl) linker between the benzothiazole sulfone core and the propanamide side chain is a deliberate design strategy conferring specific physicochemical and pharmacodynamic advantages:
The hydrazine group (-NH-N=) introduces a semi-rigid yet pivotally flexible connection. The N-N bond allows for rotation, enabling the molecule to adopt conformations crucial for optimal binding pocket engagement within biological targets. More significantly, the hydrazine moiety provides both hydrogen bond donor (-NH-) and acceptor (-N=) sites within a compact linker unit. This bifunctionality facilitates simultaneous hydrogen bonding interactions with complementary residues on target proteins or enzymes, potentially enhancing binding affinity and selectivity. This is a distinct advantage over simple alkyl chains (lacking H-bond donors) or ether links (lacking strong H-bond acceptors/donors). In contrast, the Kv1.3 inhibitors [1] [9] utilize a tertiary amino linker, which primarily offers conformational flexibility and basicity but lacks the versatile hydrogen-bonding profile of the hydrazinyl linker.
The hydrazinyl group acts as an electronic conduit between the electron-deficient benzothiazole sulfone core and the electron-rich diethylamide terminus. The lone pair on the sp²-hybridized nitrogen (=N-) adjacent to the core can participate in resonance, potentially altering the electron density and reactivity of the core heterocycle. Furthermore, the basicity and polarity of the hydrazine linker can be finely tuned by modifying the substituents on the adjacent propanamide chain (e.g., diethyl vs. dimethyl vs. cyclic amides), allowing optimization for membrane permeability versus target binding. This linker design is particularly suited for targeting deep or polar binding pockets, such as those found in ion channels (e.g., Kv1.3 pore region [1] [9]) or enzyme active sites requiring dual H-bonding interactions. Molecular docking studies of structurally related compounds consistently highlight the importance of linker atoms forming critical hydrogen bonds with key residues like Tyr400 or His404 in Kv channels [9]. The hydrazinyl linker in the target compound is structurally poised to form analogous interactions.
Compared to more labile functionalities (e.g., esters, simple amides susceptible to amidases), the hydrazine bond offers moderate metabolic stability. While hydrazines can undergo oxidation or acetylation, the specific steric environment provided by the bulky benzothiazole sulfone core and the diethylamide group may shield the hydrazine from rapid enzymatic degradation, potentially leading to improved bioavailability compared to simpler hydrazine derivatives. The polarity introduced by the hydrazine linker also contributes to balancing the overall lipophilicity of the molecule, counteracting the lipophilic diethylamide terminus and promoting desirable solubility properties essential for in vitro and in vivo activity. This balance is critical for ensuring sufficient aqueous solubility for experimental assays while maintaining adequate permeability for cellular uptake.
Table 3: Summary of Hydrazinyl Linker Rationale in Drug Design
Function | Structural Basis | Advantage over Alternative Linkers |
---|---|---|
Conformational Flexibility | Rotation possible around C-N and N-N bonds. | Enables optimal 3D positioning of core and sidechain pharmacophores vs. rigid linkers (e.g., alkyne). |
Dual H-Bond Capability | -NH- (Donor) and -N= (Acceptor) groups available. | Facilitates stronger/more specific target binding vs. alkyl chains (no H-bonding) or tertiary amines (only weak H-bond accepting). |
Electronic Modulation | Resonance and inductive effects influence core and sidechain electron density. | Allows tuning of reactivity and binding interactions. |
Balanced Polarity/Lipophilicity | Polarity of hydrazine offsets lipophilic core and terminal group. | Improves solubility profile compared to highly lipophilic linkers (e.g., long alkyl chains). |
Potential Metabolic Stability | Shielding by bulky flanking groups may reduce susceptibility to rapid oxidation. | Potential for improved bioavailability vs. highly labile linkers (e.g., esters). |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0